molecular formula C19H19NO2 B1613547 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone CAS No. 898763-77-4

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone

Cat. No.: B1613547
CAS No.: 898763-77-4
M. Wt: 293.4 g/mol
InChI Key: AXZRJLGWZIDHES-UHFFFAOYSA-N
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Description

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Compounds similar to "(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone" have been investigated for their anticancer activities. For instance, the study by Magalhães et al. (2013) discusses "(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone," a compound with cytotoxic properties in tumor cell lines, indicating its potential as an anticancer therapeutic agent. The compound was found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells, showcasing its promising therapeutic potential (Magalhães et al., 2013).

Antimicrobial Activity

The synthesis and evaluation of novel pyrrole derivatives for antimicrobial activities have been reported, highlighting the importance of structural modifications in enhancing biological activities. For example, Hublikar et al. (2019) synthesized a series of novel pyrrole derivatives and demonstrated their significant antimicrobial properties. These findings suggest the potential utility of such compounds in developing new antimicrobial agents (Hublikar et al., 2019).

Structural and Mechanistic Studies

Structural analysis and investigation of similar compounds have been conducted to understand their molecular arrangements and potential mechanisms of action. Akkurt et al. (2003) determined the crystal structure of a related compound, providing insights into its molecular conformation and potential interactions at the molecular level (Akkurt et al., 2003).

Anion Binding Properties

Research into the anion binding properties of calix[4]pyrroles containing deep cavities has been explored, which is relevant for understanding the chemical interactions and potential applications of similar compounds in sensing or catalysis (Anzenbacher et al., 1999).

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZRJLGWZIDHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643014
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-77-4
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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